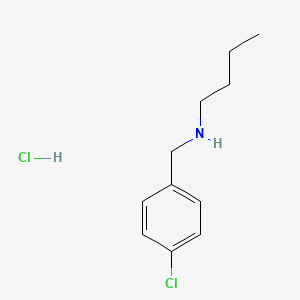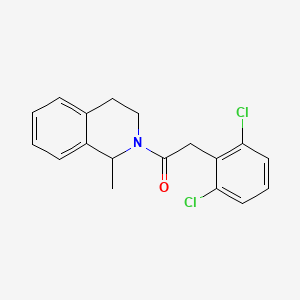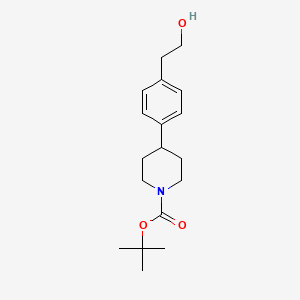![molecular formula C22H22N4O4S B2515562 N-(2H-1,3-benzodioxol-5-il)-4-[5-(2-metoxifenil)-1,3,4-tiadiazol-2-il]piperidina-1-carboxamida CAS No. 1170578-95-6](/img/structure/B2515562.png)
N-(2H-1,3-benzodioxol-5-il)-4-[5-(2-metoxifenil)-1,3,4-tiadiazol-2-il]piperidina-1-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide, appears to be a complex molecule that may have potential pharmacological properties. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities. For instance, the first paper discusses benzyloxyphenyl piperidine-4-carboxamides and their role as inhibitors of platelet aggregation and blood coagulation enzymes, which suggests that the compound might also interact with similar biological targets . The second paper describes the synthesis and antibacterial activity of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) derivatives of piperazinyl quinolones, indicating that the thiadiazolyl and piperidine components of the compound may contribute to antibacterial properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the 1,3,4-thiadiazol ring, the attachment of the methoxyphenyl group, and the linkage of the benzo[d][1,3]dioxol-5-yl moiety to the piperidine nucleus. The papers provided do not detail the synthesis of the exact compound but do offer a glimpse into the synthesis of related structures. For example, the synthesis of benzyloxy anilides of nipecotic and isonipecotic acids as described in the first paper could provide a blueprint for the synthesis of the piperidine-4-carboxamide core of the compound . Similarly, the second paper's discussion on the synthesis of benzylthio-1,3,4-thiadiazol-2-yl derivatives could inform the synthesis of the thiadiazol component of the compound .
Molecular Structure Analysis
The molecular structure of the compound would be expected to feature a piperidine ring linked to a carboxamide group, with a 1,3,4-thiadiazol ring attached to the nitrogen of the piperidine. The presence of a benzo[d][1,3]dioxol-5-yl group and a methoxyphenyl group would add to the complexity of the molecule. The steric and electronic effects of these groups would likely influence the compound's binding affinity to biological targets, as seen in the first paper where the position and substitution of the benzyloxy group affected the potency of the inhibitors .
Chemical Reactions Analysis
The compound's reactivity would be influenced by its functional groups. The carboxamide group could be involved in hydrogen bonding, while the thiadiazol ring might participate in aromatic stacking interactions. The methoxy group could act as an electron donor, potentially affecting the compound's reactivity. The papers do not provide specific reactions for this compound, but the antibacterial activity discussed in the second paper suggests that the thiadiazolyl group plays a significant role in the compound's bioactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of the benzo[d][1,3]dioxol-5-yl group could contribute to the lipophilicity of the compound, as seen in the first paper where lipophilicity was a factor in the antiplatelet potency of the compounds . The compound's solubility, melting point, and stability would be influenced by the interplay of its functional groups and overall molecular architecture. The antibacterial activity of related thiadiazolyl derivatives, as mentioned in the second paper, suggests that the compound might also exhibit such properties, depending on the nature of its substituents .
Aplicaciones Científicas De Investigación
- Los investigadores investigan su afinidad por receptores específicos de neurotransmisores (como los receptores de dopamina y serotonina) para modular la función cerebral y tratar afecciones como la esquizofrenia y el trastorno bipolar .
- Los investigadores exploran su potencial como complemento de los regímenes de quimioterapia existentes .
- Los estudios examinan su capacidad para proteger las neuronas del estrés oxidativo, lo que podría beneficiar enfermedades neurodegenerativas como el Alzheimer y el Parkinson .
- Las aplicaciones pueden incluir el tratamiento de trastornos autoinmunes o afecciones inflamatorias crónicas .
Agentes Antipsicóticos
Actividad Antibacteriana
Potencial Anticancerígeno
Efectos Neuroprotectores
Propiedades Antiinflamatorias
Efectos Analgésicos y Anxiolíticos
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-28-17-5-3-2-4-16(17)21-25-24-20(31-21)14-8-10-26(11-9-14)22(27)23-15-6-7-18-19(12-15)30-13-29-18/h2-7,12,14H,8-11,13H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAEXFFDDDMSDTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(S2)C3CCN(CC3)C(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2515479.png)
![5-ethyl-7-(4-isobutyrylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2515482.png)


![1-{4-oxo-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1,3-thiazol-2-yl}piperidine-4-carboxamide](/img/structure/B2515487.png)
![6-(3,5-Dimethylphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2515488.png)
![3-(4-bromophenyl)-1-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2515489.png)


![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2515492.png)
![6-methyl-2-thioxo-3-(p-tolyl)-5-((3-(trifluoromethyl)benzyl)thio)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2515497.png)


![2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline](/img/structure/B2515502.png)